5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethylthio group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(ethylthio)benzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom and exhibit diverse biological activities.
Triazoles: Known for their antifungal and antimicrobial properties.
Tetrazoles: Used in pharmaceuticals for their bioactive properties.
Uniqueness
5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the ethylthio group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-16-9-5-3-8(4-6-9)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHJYWPUAJADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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